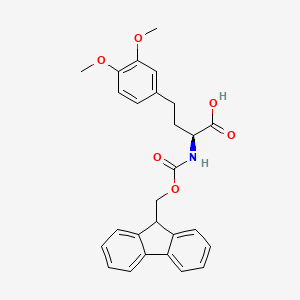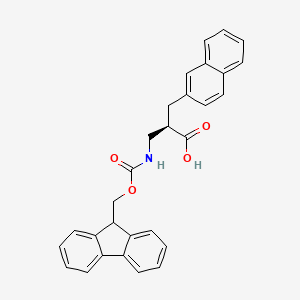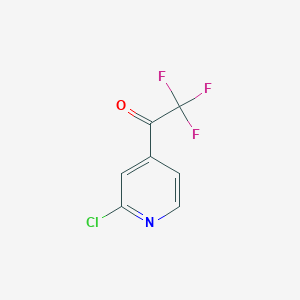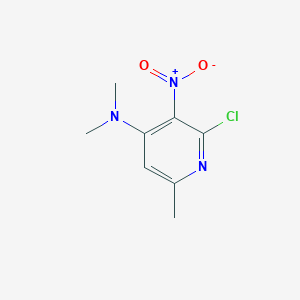
6-Chloro-4-fluoropyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-fluoropyridine-3-boronic acid is a chemical compound with the molecular formula C5H4BClFNO2 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of boronic acids, such as 6-Chloro-4-fluoropyridine-3-boronic acid, often involves the use of pinacol boronic esters . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach .Molecular Structure Analysis
The InChI code for 6-Chloro-4-fluoropyridine-3-boronic acid is 1S/C5H4BClFNO2/c7-4-2-1-3 (6 (10)11)5 (8)9-4/h1-2,10-11H . This code provides a specific text string that represents a chemical substance, allowing for easy communication of molecular structures.Chemical Reactions Analysis
Boronic acids, including 6-Chloro-4-fluoropyridine-3-boronic acid, are often used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond-forming processes . The success of these reactions is due to the mild and functional group tolerant reaction conditions, along with the relative stability and environmental benignity of the organoboron reagent .Physical And Chemical Properties Analysis
6-Chloro-4-fluoropyridine-3-boronic acid is a solid substance . It has a molecular weight of 175.35 . The compound is stored at temperatures between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
(a) Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. The success of SM coupling largely relies on organoboron reagents, including boronic acids, which participate in the transmetalation step with palladium catalysts .
(b) Role of (6-Chloro-4-fluoropyridin-3-yl)boronic acid:Radiotracer Development
(a) Positron Emission Tomography (PET) Radiotracers:Synthesis of Complex Organic Compounds
(a) 2,3,4-Triheteroarylpyridine Scaffolds:Fatty Acid Amide Hydrolase Inhibitors
- 4-Fluoropyridin-3-yl Boronic Acid (a close analogue) is used in the preparation of oxadiazolylphenylboronic acid derivatives, which serve as fatty acid amide hydrolase inhibitors .
Hydroxydeboronation for Halohydroxypyridine Synthesis
- 6-Fluoro-3-pyridinylboronic acid is employed in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .
Other Applications
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the organoboron reagent (the boronic acid) to a metal catalyst, typically palladium . This transmetalation step is where the boronic acid interacts with its target, transferring the organic group from boron to palladium .
Biochemical Pathways
The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of (6-Chloro-4-fluoropyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds .
Action Environment
The action of (6-Chloro-4-fluoropyridin-3-yl)boronic acid can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the compound should be stored in an inert atmosphere at 2-8°C .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding ingestion and inhalation, and wearing personal protective equipment .
Orientations Futures
The future directions of research involving 6-Chloro-4-fluoropyridine-3-boronic acid could involve further development of the protodeboronation process . This process, which is currently not well developed, could potentially lead to new methods of synthesizing boronic acids . Additionally, the compound could be used in the preparation of other chemical derivatives for use in various applications .
Propriétés
IUPAC Name |
(6-chloro-4-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBRHKIGZKJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-fluoropyridin-3-yl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)









![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)